1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea
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Overview
Description
1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It features an indole ring substituted with a methyl group at the nitrogen atom and a pyridine ring substituted with a methyl group at the second position
Preparation Methods
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 3-methyl-2-aminopyridine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced urea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the urea moiety, forming new derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, DMF), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions tailored to each reaction type.
Scientific Research Applications
1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-methyl-1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:
1-(1H-indol-3-yl)-3-(3-pyridin-2-yl)urea: Lacks the methyl groups, which may affect its chemical reactivity and biological activity.
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea: Lacks the methyl group on the pyridine ring, potentially altering its properties.
1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea: Lacks the methyl group on the indole ring, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(3-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-6-5-9-17-15(11)19-16(21)18-13-10-20(2)14-8-4-3-7-12(13)14/h3-10H,1-2H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHLKZSIUDWEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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